molecular formula C21H16N2O B10871405 2-Benzyl-4-phenylphthalazin-1(2h)-one CAS No. 3306-73-8

2-Benzyl-4-phenylphthalazin-1(2h)-one

Cat. No.: B10871405
CAS No.: 3306-73-8
M. Wt: 312.4 g/mol
InChI Key: OMENOLZPZUXUMH-UHFFFAOYSA-N
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Description

2-Benzyl-4-phenylphthalazin-1(2h)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-phenylphthalazin-1(2h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of benzyl and phenyl-substituted hydrazines with phthalic anhydride or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-phenylphthalazin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazinone derivatives, while substitution reactions could introduce halogen, alkyl, or aryl groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-phenylphthalazin-1(2h)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of the phthalazine family.

    2-Phenylphthalazin-1(2h)-one: A similar compound with a phenyl group at the 2-position.

    4-Benzylphthalazin-1(2h)-one: A compound with a benzyl group at the 4-position.

Uniqueness

2-Benzyl-4-phenylphthalazin-1(2h)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical properties and potential applications. The combination of these groups might enhance its biological activity or alter its reactivity compared to other phthalazine derivatives.

Properties

CAS No.

3306-73-8

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-benzyl-4-phenylphthalazin-1-one

InChI

InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22-23(21)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

OMENOLZPZUXUMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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